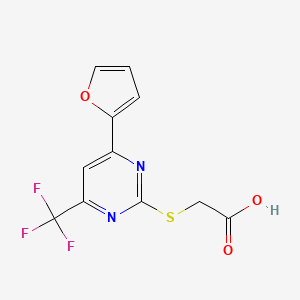

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid

Description

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a pyrimidine derivative featuring a trifluoromethyl group at the 6-position, a furan-2-yl substituent at the 4-position, and a thioacetic acid moiety at the 2-position.

Synthetically, such compounds are typically prepared via nucleophilic substitution reactions. For instance, analogous pyrimidine derivatives are synthesized by refluxing intermediates (e.g., pyrimidinethiols) with chloroacetic acid in the presence of sodium acetate and acetic anhydride .

Properties

Molecular Formula |

C11H7F3N2O3S |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |

InChI |

InChI=1S/C11H7F3N2O3S/c12-11(13,14)8-4-6(7-2-1-3-19-7)15-10(16-8)20-5-9(17)18/h1-4H,5H2,(H,17,18) |

InChI Key |

ANSBNLLVCORQFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrimidine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Furanone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Effects

- This contrasts with the electron-withdrawing fluorine in the 4-fluorophenyl analogue .

- 4-Fluorophenyl : The fluorine atom increases lipophilicity and metabolic stability compared to the parent phenyl group, making it favorable for drug design .

- 2-Pyridinyl : The nitrogen atom in the pyridine ring adds polarity and basicity, which may improve aqueous solubility and metal-coordination capabilities .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in all analogues contributes to high logP values, favoring membrane permeability. The furan-containing compound may exhibit slightly lower lipophilicity than phenyl derivatives due to its oxygen atom .

- Solubility : The acetic acid moiety enhances water solubility via ionization at physiological pH. Pyridinyl and furan derivatives may show better solubility than purely aromatic analogues .

Biological Activity

The compound 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a sulfur-containing derivative of pyrimidine, known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 336.72 g/mol. The structure features a furan ring and a trifluoromethyl group, which are significant for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds structurally related to This compound exhibit antiviral properties. For instance, derivatives containing pyrimidine rings have shown efficacy against various viruses by inhibiting viral replication mechanisms.

Table 1: Summary of Antiviral Activity

| Compound | Virus Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCV | 32.2 | NS5B RNA polymerase inhibition |

| Compound B | HIV | 0.35 | Reverse transcriptase inhibition |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound's structural features suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that similar thiouracil derivatives can inhibit cancer cell viability significantly.

Case Study: Inhibition of Breast Cancer Cells

A study evaluated the effects of thiouracil derivatives on breast cancer cell lines, demonstrating that certain compounds led to reduced cell viability with IC50 values comparable to established chemotherapeutics like Olaparib.

Table 2: Cell Viability Assay Results

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Compound C | MCF-7 | 18.0 | Significant reduction in viability |

| Compound D | MCF-10A | 46.9 | Comparable to Olaparib |

The biological activity of This compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : Compounds with similar structures have demonstrated the ability to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that these compounds can interfere with cell cycle progression, leading to growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.